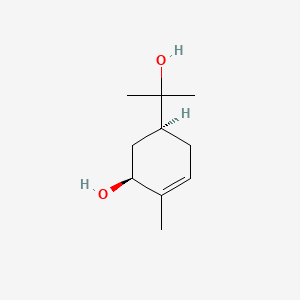

cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol

Description

Chemical Identity and Registry Information

cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol is a monocyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its chemical identity is formally registered under the CAS Registry Number 54164-89-5 . The compound features a cyclohexene backbone substituted with hydroxyl, methyl, and hydroxymethyl groups in specific stereochemical configurations.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 54164-89-5 | |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| IUPAC Name | (1R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |

Synonyms and Alternative Nomenclature

The compound is recognized by multiple synonyms across chemical databases and literature:

- (+)-cis-Sobrerol

- cis-5-Hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol

- (1R,5R)-5-(2-Hydroxy-2-propanyl)-2-methyl-2-cyclohexen-1-ol

- 3-Cyclohexene-1-methanol, 5-hydroxy-α,α,4-trimethyl-, (1R,5R)-

These synonyms reflect its stereochemical specificity and structural relationship to the broader class of sobrerol derivatives.

Structural Classification as a Terpenoid Derivative

The compound belongs to the monoterpenoid family, characterized by a 10-carbon skeleton derived from two isoprene units. Its structure includes:

- A cyclohexene ring with double bond conjugation at the 3-ene position.

- Hydroxyl groups at C1 and C5 positions, contributing to its polarity.

- Methyl substituents at C4 and Cα positions, enhancing steric hindrance.

| Feature | Structural Role | Source |

|---|---|---|

| Cyclohexene backbone | Core scaffold for functional group attachment | |

| Hydroxyl groups | Hydrogen-bonding sites | |

| Methyl substituents | Steric and electronic modulation |

This classification aligns it with bioactive terpenoids like menthol and pinene derivatives, which share similar bicyclic or monocyclic frameworks.

Historical Context in Organic Chemistry

The compound’s history is intertwined with the study of terpene oxidation products . Key milestones include:

- Early 20th century : Identification of sobrerol derivatives as autoxidation products of α-pinene in air and water.

- 1982 : Patent filing (US4639469A) for synthesizing sobrerol via α-pinene oxide hydration, highlighting industrial interest.

- 2004 : Development of stereoselective synthesis routes using lipase-catalyzed asymmetrization, achieving 27% overall yield.

- 2011 : Advancements in epoxidation methods using Na₂WO₄ and H₂O₂, improving yield under mild conditions.

These developments underscore its role as a model compound for studying stereochemical outcomes in terpene functionalization.

Structure

3D Structure

Properties

CAS No. |

54164-89-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(1R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

OMDMTHRBGUBUCO-RKDXNWHRSA-N |

SMILES |

CC1=CCC(CC1O)C(C)(C)O |

Isomeric SMILES |

CC1=CC[C@H](C[C@H]1O)C(C)(C)O |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O |

Other CAS No. |

54164-89-5 |

Synonyms |

1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol 1-methyl-alpha-hydroxyisopropylcyclohexenol-6 Sobrepin sobrerol sobrerol, (+-)-isome |

Origin of Product |

United States |

Preparation Methods

Epoxidation of α-Pinene

α-Pinene, a bicyclic monoterpene, undergoes epoxidation using perbenzoic acid (C₆H₅CO₃H) in chloroform at subzero temperatures (-10°C to -15°C). Key reaction parameters include:

| Parameter | Value |

|---|---|

| Perbenzoic acid concentration | 20–23% in chloroform |

| Reaction temperature | -15°C to -6°C |

| Yield of α-pinene epoxide | 80–90% theoretical |

The use of high-concentration perbenzoic acid reduces reaction volumes and improves efficiency compared to earlier methods, which required prolonged reaction times (24+ hours) and yielded <70%.

Hydration of α-Pinene Epoxide

The epoxide intermediate is hydrated in an aqueous CO₂ solution under acidic conditions (pH 3.5–3.9) at 36–100°C. This step induces ring-opening hydration, producing racemic sobrerol-d,l. Critical conditions include:

| Parameter | Value |

|---|---|

| α-Pinene oxide : H₂O ratio | 55:100 (w/w) |

| Reaction temperature | 36–100°C |

| Yield of sobrerol-d,l | 80% |

The acidic environment ensures racemization, favoring the formation of d,l-sobrerol over optically active forms.

Purification and Stabilization

Crude sobrerol-d,l is purified via vacuum drying at 30°C to prevent sublimation and degradation. Elevated temperatures (e.g., 120°C) risk converting sobrerol to pinol, a dehydration byproduct. The final product achieves 98% purity, as confirmed by melting point (130–131.5°C) and chromatographic analysis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and amines for nucleophilic substitution.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohol derivatives.

Substitution: Halides and amines.

Scientific Research Applications

Chemistry: cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxylation and oxidation. It serves as a model compound for understanding the mechanisms of these biochemical processes .

Medicine: Its hydroxyl and methanol groups make it a versatile building block for drug development .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The methanol group can also participate in various biochemical pathways, influencing the compound’s overall reactivity and function .

Comparison with Similar Compounds

Alpha-Terpineol (4-Trimethyl-3-Cyclohexen-1-methanol)

- CAS No.: 10482-56-1 .

- Structural Similarities: Both compounds share a cyclohexene ring with methyl and methanol substituents.

- Key Differences :

- Alpha-terpineol lacks the hydroxyl group at C5 and instead has a hydroxyl group at C8 (terpene alcohol structure).

- The absence of the C5 hydroxyl group in alpha-terpineol reduces its polarity compared to the target compound.

- Applications : Alpha-terpineol is widely used in fragrances and antimicrobial agents due to its low toxicity and volatility .

trans-(±)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol

- Structural Similarities : This compound is a stereoisomer of the target molecule, sharing identical functional groups.

- NMR data (e.g., chemical shifts in regions A and B) would differ significantly due to stereochemical variations .

- Implications : Stereochemistry impacts interactions with chiral receptors, making the cis isomer more suitable for specific pharmaceutical applications.

cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid (cis-A)

- Structural Similarities: Both compounds feature a cyclohexene ring and methanol/carboxylic acid substituents.

- Key Differences: cis-A contains a dichlorophenyl-oxadiazole group, enhancing its electron-withdrawing properties and reactivity. The carboxylic acid group in cis-A increases acidity compared to the methanol group in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*LogP values estimated via analogy or referenced from evidence.

Table 2: NMR Chemical Shift Comparisons (δ, ppm)

| Proton Position | Target Compound | Alpha-Terpineol | trans-Isomer |

|---|---|---|---|

| C5-OH | 1.8–2.1 | N/A | 2.3–2.6 |

| C1-CH₂OH | 3.5–3.7 | 3.3–3.5 | 3.6–3.9 |

| C4-CH₃ | 1.2–1.4 | 1.1–1.3 | 1.3–1.5 |

Research Findings

Stereochemical Influence on Reactivity

Lumping Strategy for Environmental Modeling

- Compounds like alpha-terpineol and the target molecule may be "lumped" in environmental models due to shared cyclohexene backbones and similar degradation pathways .

Biological Activity

Cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol, commonly known as cis-sobrerol , is a bicyclic monoterpenoid alcohol with the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound is notable for its presence in various essential oils and has garnered interest for its potential biological activities.

- CAS Number : 54164-89-5

- Molecular Weight : 170.249 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 270.5 °C

- Flash Point : 120.9 °C

Biological Activity Overview

The biological activity of cis-sobrerol has been explored in various studies, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that cis-sobrerol exhibits significant antimicrobial properties against a range of pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the compound.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 32 µg/mL |

Antioxidant Activity

Cis-sobrerol has been shown to possess antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The results indicate a dose-dependent increase in antioxidant activity, suggesting potential applications in food preservation and health supplements.

Anti-inflammatory Properties

In vitro studies have demonstrated that cis-sobrerol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a role in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of cis-sobrerol:

- Study on Antimicrobial Effects : A study published in the Journal of Natural Products evaluated the efficacy of various terpenoids, including cis-sobrerol, against common pathogens. The findings confirmed its potential as a natural preservative in food products due to its antibacterial properties .

- Antioxidant Evaluation : Research conducted by MDPI assessed different essential oils for their antioxidant capacity, revealing that cis-sobrerol significantly contributed to the overall antioxidant profile of certain plant extracts .

- Inflammation Modulation : A recent investigation into the anti-inflammatory effects of terpenes found that cis-sobrerol reduced inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), indicating its therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying and validating the structure of cis-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the stereochemistry and functional groups. For example, the hydroxyl group at position 5 and the methyl substituents will show distinct splitting patterns in H NMR. Infrared (IR) spectroscopy can validate the presence of hydroxyl (O–H stretch, ~3200–3600 cm) and alcohol moieties. Mass spectrometry (MS) with high-resolution data (e.g., molecular ion at m/z 170.2487) confirms the molecular formula (CHO) . Cross-referencing with databases like the CRC Handbook ensures alignment with known physical data .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : A multi-step synthesis approach is typical. For example, starting with cyclohexene derivatives, hydroxylation at position 5 can be achieved via Sharpless asymmetric epoxidation or hydroxylation with BH-THF followed by oxidation (e.g., using Dess–Martin periodinane). Methyl groups are introduced via Grignard reactions or alkylation under controlled conditions. Key intermediates include cyclohexenone derivatives and protected alcohols (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .

Q. What stereochemical considerations are critical for distinguishing this compound from its isomers?

- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or X-ray crystallography is essential for resolving stereoisomers. The compound’s IUPAC name specifies the cis configuration at position 5, which can be confirmed via NOE (Nuclear Overhauser Effect) experiments in NMR to detect spatial proximity of substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines for alcohol derivatives. Use fume hoods to minimize inhalation risks, and wear nitrile gloves and safety goggles. The compound may irritate mucous membranes; avoid direct contact. Store in a cool, dry environment (2–8°C) under inert gas (e.g., N) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric purity of the target compound?

- Methodological Answer : Catalytic asymmetric methods (e.g., Ru-based catalysts for hydrogenation) can enhance enantioselectivity. Solvent optimization (e.g., THF vs. CHCl) and temperature control during hydroxylation steps may reduce racemization. Reaction monitoring via TLC or in-situ IR ensures timely quenching of intermediates .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variability. Purify the compound via recrystallization or preparative HPLC, and validate purity (>98%) via GC-MS. Replicate bioassays (e.g., antimicrobial or enzyme inhibition) under standardized conditions (pH, temperature) with positive/negative controls. Compare results with structurally analogous compounds (e.g., α-terpineol derivatives) to isolate structure-activity relationships .

Q. What in vitro assays are suitable for probing the compound’s mechanism of action in biological systems?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme-linked immunosorbent assays (ELISA) to quantify interactions with target proteins (e.g., cytochrome P450 enzymes). Molecular docking studies (using software like AutoDock Vina) can predict binding affinities to receptors, followed by surface plasmon resonance (SPR) for validation .

Q. How can researchers address challenges in quantifying trace impurities during purity analysis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is optimal. Use gradient elution (e.g., acetonitrile/water) to separate impurities. For volatile byproducts, gas chromatography (GC) paired with headspace sampling ensures sensitivity. Calibrate against certified reference materials (CRMs) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating samples at 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS and quantify degradation products (e.g., oxidized derivatives). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard storage conditions .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT for dipole moments) and molecular dynamics simulations (e.g., COSMO-RS for solubility). Software like Gaussian or Schrödinger’s QikProp generates logP (octanol-water partition coefficient) and pKa values, validated against experimental data from the CRC Handbook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.